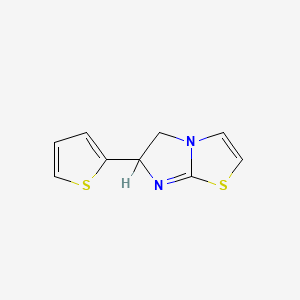
Antienite
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Antienite típicamente implica la reacción de tiofeno-2-carbaldehído con 2-aminotiazol en condiciones ácidas. La reacción procede a través de un proceso de ciclación para formar el sistema de anillo imidazo[2,1-b]tiazol. Las condiciones de reacción a menudo incluyen el uso de un ácido fuerte como ácido clorhídrico o ácido sulfúrico como catalizador, y la reacción se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclación.
Métodos de Producción Industrial
En entornos industriales, la producción de this compound puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía garantiza la producción de this compound de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
Antienite experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: La reducción de this compound puede llevar a la formación de derivados de tiol.
Sustitución: El anillo de tiofeno en this compound puede sufrir reacciones de sustitución electrofílica, como la halogenación y la nitración.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución electrofílica a menudo requieren el uso de catalizadores como cloruro de hierro (III) para la halogenación y ácido sulfúrico concentrado para la nitración.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Derivados halogenados y nitrados de this compound.
Aplicaciones Científicas De Investigación
Antienite tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente por sus propiedades antimicrobianas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de Antienite implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, se cree que this compound ejerce sus efectos al unirse e inhibir la actividad de ciertas enzimas involucradas en el crecimiento y la replicación microbianos. Esta inhibición interrumpe las vías bioquímicas esenciales, lo que lleva a la muerte de las células microbianas. Los objetivos moleculares y vías exactos involucrados en la acción de this compound todavía están bajo investigación.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazol: Un compuesto heterocíclico con una estructura de anillo similar.
Tiofeno: Un heterociclo que contiene azufre que comparte similitudes estructurales con Antienite.
Imidazol: Otro compuesto heterocíclico con átomos de nitrógeno en el anillo.
Unicidad de this compound
This compound es único debido a su combinación de un anillo de tiofeno y un anillo imidazo[2,1-b]tiazol, lo que le confiere propiedades químicas y biológicas distintas. Esta estructura única permite que this compound interactúe con un conjunto diferente de objetivos moleculares en comparación con otros compuestos similares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
6-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLEEQBNNSICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964561 | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-88-0, 5029-05-0 | |
| Record name | 5,6-Dihydro-6-(2-thienyl)imidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antienite [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-6-(2-thienyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTIENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z1JVP72H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


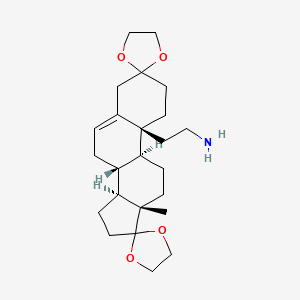
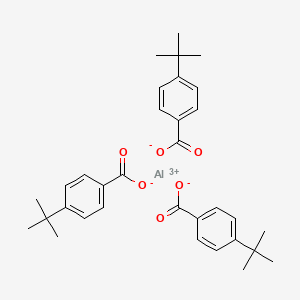
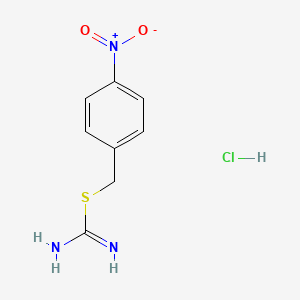

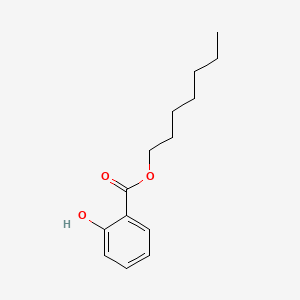


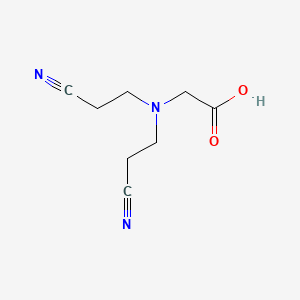
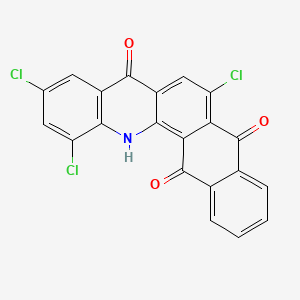

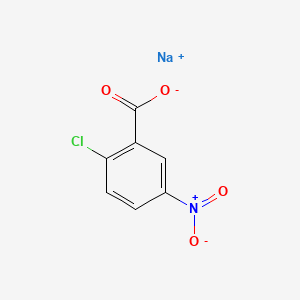
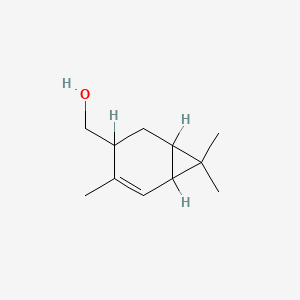
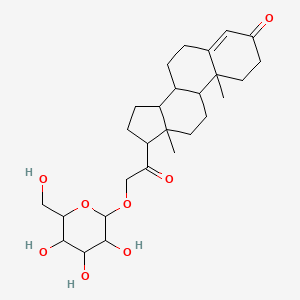
![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)
